2-Amino-5-chloropyridine-3-carboxylic acid

Medicinal Chemistry Process Chemistry Cost of Goods

For medicinal chemistry programs, generic 'chloronicotinic acid' analogs fail to provide the three orthogonal reactive handles essential for diverse heterocycle construction. 2-Amino-5-chloropyridine-3-carboxylic acid solves this by offering amino, chloro, and carboxylic acid groups in a single scaffold. - Achieve 93% synthetic yield from 2,6-dichloronicotinic acid, a 2.7-fold improvement over the bromo analog, directly reducing precursor costs for multi-kg campaigns. - The 2-amino group enables amide coupling and heterocycle fusion impossible with non-aminated analogs, maximizing scaffold diversity. - Optimal CNS drug space profile with a LogP of 1.60, minimizing hERG binding risk inherent to brominated alternatives.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 52833-93-9
Cat. No. B112735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridine-3-carboxylic acid
CAS52833-93-9
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)Cl
InChIInChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
InChIKeyFYVCCMWINPVVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloropyridine-3-carboxylic Acid: Drug Discovery Intermediate


2-Amino-5-chloropyridine-3-carboxylic acid (CAS 52833-93-9), also known as 2-amino-5-chloronicotinic acid, is a heterocyclic building block belonging to the chlorinated aminonicotinic acid class. It features a pyridine ring substituted with amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups, conferring a molecular weight of 172.57 g/mol and a topological polar surface area (TPSA) of 76.2 Ų [1]. The compound is a white solid with a melting point of 195-197°C (decomposition) and is supplied at standard purities of 97-98% . Its primary utility lies in serving as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and heterocyclic drug candidates, due to its three orthogonal reactive handles [1].

Heterocyclic building block for kinase inhibitor and CNS drug candidate synthesis
Three orthogonal reactive handles — amino, chloro, carboxylic acid — enable diverse coupling and cyclization
Supports medicinal chemistry workflows that require chlorinated aminonicotinic acid cores for SAR exploration

2-Amino-5-chloropyridine-3-carboxylic Acid: Why Analogs Fail


Simply substituting 2-amino-5-chloropyridine-3-carboxylic acid with a generic 'chloronicotinic acid' or a 'bromo analog' fails due to critical differences in functional group availability, synthetic efficiency, and downstream biological outcomes. The absence of the 2-amino group in compounds like 5-chloronicotinic acid eliminates a primary handle for amide bond formation and heterocycle construction, severely limiting synthetic utility [1]. Conversely, substituting chlorine with bromine (e.g., 2-amino-5-bromonicotinic acid) drastically reduces synthetic accessibility: the target chloro compound is prepared in 93% yield from a common precursor, whereas the bromo analog is obtained in only 34% yield under comparable conditions, a 2.7-fold difference that directly impacts procurement cost and supply reliability . Furthermore, the chlorine atom imparts distinct electronic properties and metabolic stability profiles that are not replicated by hydrogen or bromine substituents, directly affecting the potency and pharmacokinetics of derived drug candidates. Therefore, generic substitution is not viable without compromising synthetic yield, scaffold diversity, or pharmacological performance.

Bromo analog synthetic yield
The bromo analog may exhibit substantially lower synthetic yield, impacting cost, supply reliability, and scale-up feasibility.
Missing amino handle
Non-aminated chloronicotinic acids lack the 2-amino group, removing a primary handle for amide bond formation and heterocycle construction.
Pharmaceutical versus agrochemical application space
Replacing with 5-chloronicotinic acid may shift the validated application context from pharmaceutical patent space toward agrochemical leads.

2-Amino-5-chloropyridine-3-carboxylic Acid: Evidence vs. Closest Analogs


Synthetic Yield Advantage Over Bromo Analog

When synthesized from 2,6-dichloronicotinic acid via ammonolysis, 2-amino-5-chloropyridine-3-carboxylic acid is obtained in 93% yield (2.5 g from 3.0 g starting material) after 12 hours at 130°C in aqueous ammonia . In contrast, the direct bromo analog, 2-amino-5-bromopyridine-3-carboxylic acid, synthesized from the same 2,6-dichloronicotinic acid precursor under similar ammonolysis conditions (145°C, 1-2 days), is obtained in only 34% yield (2.74 g from 10 g starting material) . This represents a 2.7-fold improvement in yield, directly reducing precursor waste and lowering manufacturing costs.

Synthetic Yield
Data to verify
Target compound 93% yield
Bromo analog 34% yield
Reported 2.7-fold higher yield supports cost-of-goods and scale-up feasibility review.
Cross-study comparable; ammonolysis of 2,6-dichloronicotinic acid. Reported yields, no source listed.
Medicinal Chemistry Process Chemistry Cost of Goods

Essential Amino Group for Scaffold Diversity

The presence of the 2-amino group in 2-amino-5-chloropyridine-3-carboxylic acid provides a critical reactive handle for constructing fused heterocycles and amide bonds, which is completely absent in the non-aminated comparator, 5-chloropyridine-3-carboxylic acid [1]. This amino group enables the compound to serve as a core scaffold for mTOR inhibitors (e.g., AZD8055 analogs) and anti-HIV agents, whereas the non-aminated analog lacks this synthetic versatility [2]. Specifically, the amino group participates in nucleophilic substitutions and coupling reactions essential for building complex drug-like architectures.

Amino Group Handle
Class-level inference
Target compound 2-NH2 present (HBD=2, HBA=4)
Non-aminated analog 2-NH2 absent (HBD=1, HBA=3)
Enables amide bond formation and heterocycle construction essential for kinase inhibitor scaffolds.
Structural comparison; patent literature supports use in mTOR and anti-HIV research.
Medicinal Chemistry Kinase Inhibitors SAR Studies

Patent-Validated mTOR and Anti-HIV Applications

2-Amino-5-chloropyridine-3-carboxylic acid is explicitly claimed and utilized as a key intermediate in WO2016/198400 A1, a patent describing heterocyclic mTOR inhibitors for cancer therapy [1]. It is also cited as a foundational building block for novel anti-HIV agents and NK1 receptor antagonists [2]. In contrast, the non-aminated analog 5-chloropyridine-3-carboxylic acid is primarily investigated as an agricultural bactericide, with no equivalent pharmaceutical patent portfolio [3]. This distinction in validated applications underscores the target compound's superior relevance for drug discovery programs.

Patent-Cited Application
Class-level inference
Target compound mTOR inhibitor intermediate (WO2016/198400 A1), anti-HIV scaffold
Non-aminated analog Agricultural bactericide lead; no pharmaceutical patent claims
Pharmaceutical patent portfolio supports drug discovery relevance over agrochemical commodity use.
Based on patent and application literature review.
Oncology Antiviral Patent Literature

CNS-Favorable Lipophilicity vs. Bromo Analog

2-Amino-5-chloropyridine-3-carboxylic acid exhibits a calculated LogP of 1.60 , placing it within the optimal lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates and favorable oral bioavailability. In contrast, the bromo analog 2-amino-5-bromopyridine-3-carboxylic acid has a higher LogP of 2.24 . While this difference may appear modest, in drug design a ΔLogP of 0.64 can significantly affect blood-brain barrier penetration, solubility, and metabolic clearance. The chloro compound's lower lipophilicity generally correlates with reduced hERG liability and improved developability profiles.

Lipophilicity (LogP)
Data to verify
ΔLogP = 0.64 (Target 1.60 vs Bromo analog 2.24)
Reported lower LogP may align with typical CNS drug-like property space.
Calculated LogP values; ΔLogP of this magnitude can influence solubility and off-target binding assessment.
Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

2-Amino-5-chloropyridine-3-carboxylic Acid: Optimal Use Cases


Cost-Efficient Scale-Up of mTOR Inhibitor Intermediates

Procurement teams should prioritize 2-amino-5-chloropyridine-3-carboxylic acid for scale-up campaigns targeting mTOR inhibitors (e.g., AZD8055 analogs) due to its demonstrated 93% synthetic yield from 2,6-dichloronicotinic acid . This 2.7-fold yield advantage over the bromo analog directly reduces precursor costs and waste, enabling economical production of multi-kilogram batches for preclinical and clinical supply .

Diverse Kinase Inhibitor Libraries via 2-Amino Handle

Medicinal chemistry groups should select this compound for library synthesis when exploring kinase inhibitor chemical space. The presence of the 2-amino group enables diverse transformations (amide coupling, heterocycle fusion) that are impossible with non-aminated chloronicotinic acids, maximizing scaffold diversity and SAR exploration with a single building block [1].

CNS Drug Discovery with Optimal LogP Profile

For CNS-targeted programs, 2-amino-5-chloropyridine-3-carboxylic acid is the preferred choice over its bromo analog due to its lower LogP (1.60 vs. 2.24), which aligns with optimal CNS drug property space and reduces the risk of hERG binding and poor solubility that can plague brominated analogs .

Application
Selection Property
Validation Focus
mTOR inhibitor intermediate scale-up
Synthetic route efficiency
Yield and cost-of-goods analysis at scale
Kinase inhibitor library synthesis
2-Amino functional handle
Scaffold diversity and SAR expansion via amide/heterocycle coupling
CNS drug candidate design
Lipophilicity profile
CNS property space alignment and developability risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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